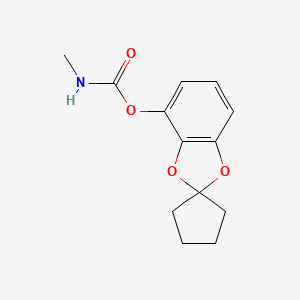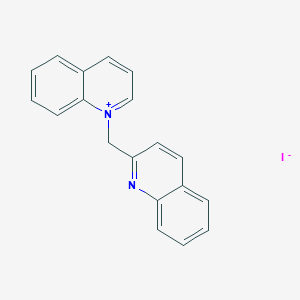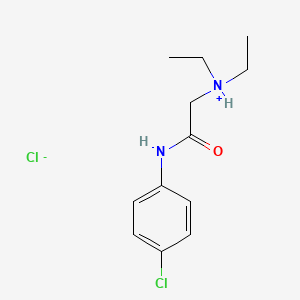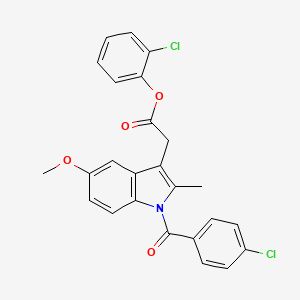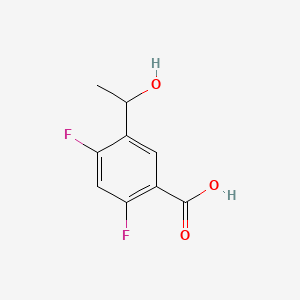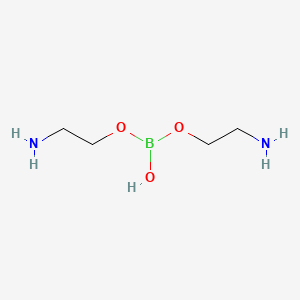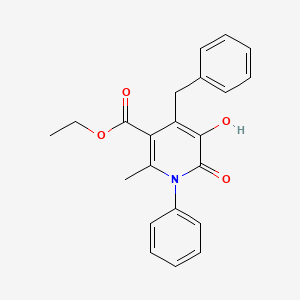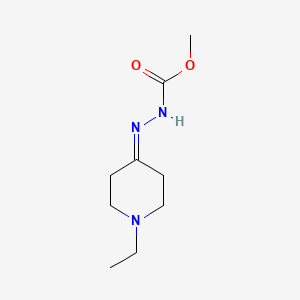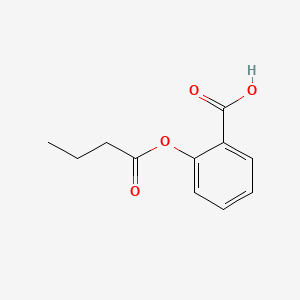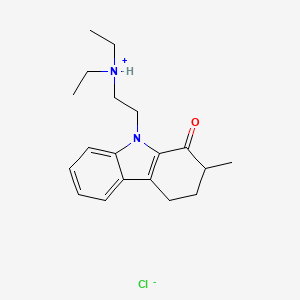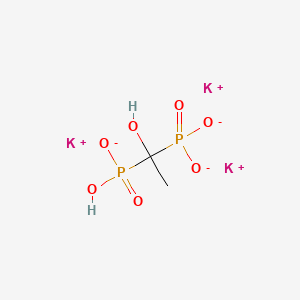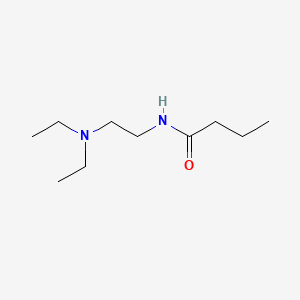
Tri-o-cresyl thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-o-cresyl thiophosphate is an organophosphorus compound with the molecular formula C21H21O3PS. It is a derivative of phosphoric acid where three cresyl groups (methylphenyl) are bonded to a thiophosphate group. This compound is known for its use as a lubricant additive, particularly in high-temperature and high-pressure environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-o-cresyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with o-cresol in the presence of a base. The reaction typically proceeds as follows:
-
Phosphorus Oxychloride and o-Cresol Reaction:
- Reaction:
POCl3+3C7H8O→(C7H7O)3PO+3HCl
- Product: Tri-o-cresyl phosphate.
Reactants: Phosphorus oxychloride (POCl3) and o-cresol (C7H8O).
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Reaction:
-
Conversion to this compound:
- Reactants: Tri-o-cresyl phosphate and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
- Conditions: The reaction is typically carried out under reflux conditions.
- Reaction:
(C7H7O)3PO+P2S5→(C7H7O)3PS+P2O5
- Product: this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide (H2O2) or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidized derivatives such as phosphates and sulfoxides.
-
Reduction:
- Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous conditions.
- Products: Reduced derivatives such as phosphines and thiols.
-
Substitution:
- Reagents: Halogenating agents like thionyl chloride (SOCl2).
- Conditions: Anhydrous conditions.
- Products: Substituted derivatives such as chlorophosphates.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, moderate temperatures.
- Reduction: Lithium aluminum hydride, anhydrous conditions.
- Substitution: Thionyl chloride, anhydrous conditions.
Major Products:
- Oxidation: Phosphates, sulfoxides.
- Reduction: Phosphines, thiols.
- Substitution: Chlorophosphates .
Scientific Research Applications
Tri-o-cresyl thiophosphate has a wide range of applications in scientific research:
-
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
-
Biology:
- Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
- Used in toxicology studies to understand its impact on biological systems.
-
Medicine:
- Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
- Studied for its toxicological effects and potential antidotes.
-
Industry:
- Widely used as a lubricant additive in high-temperature and high-pressure environments.
- Acts as an anti-wear and extreme pressure additive in lubricants for machinery and engines .
Mechanism of Action
The mechanism of action of tri-o-cresyl thiophosphate involves its interaction with metal surfaces and biological molecules:
-
Lubricant Additive:
- Forms a protective film on metal surfaces, reducing friction and wear.
- The film is composed of phosphate and thiophosphate groups that bond to the metal surface.
-
Enzyme Inhibition:
- Inhibits acetylcholinesterase by phosphorylating the active site serine residue.
- This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent neurotoxic effects .
Comparison with Similar Compounds
-
Tri-o-cresyl phosphate (TOCP):
- Similar structure but lacks the sulfur atom.
- Used as a flame retardant and plasticizer.
-
Triphenyl phosphate (TPP):
- Contains phenyl groups instead of cresyl groups.
- Used as a flame retardant and plasticizer.
-
Zinc dialkyldithiophosphate (ZDDP):
- Contains zinc and alkyl groups.
- Used as a lubricant additive with anti-wear properties.
Uniqueness:
Properties
CAS No. |
631-45-8 |
|---|---|
Molecular Formula |
C21H21O3PS |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
RJDVGKCBHFINOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


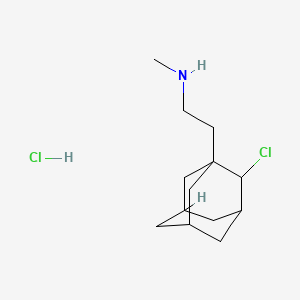
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
